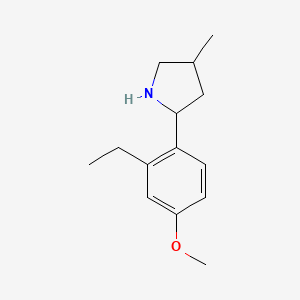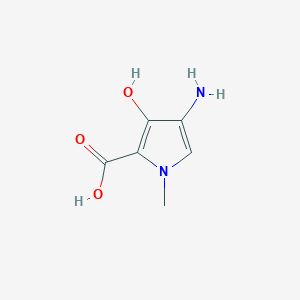
4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are significant due to their presence in various biologically active molecules and their role as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines under acidic conditions . Another method includes the condensation of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate .
Industrial Production Methods
Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, using barium hydroxide as a base can significantly improve the yield of the desired product . Additionally, advancements in green chemistry have led to the development of environmentally friendly methods that minimize the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrroles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. It can modulate gene expression by binding to DNA sequences, thereby influencing various biological pathways . The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid: A closely related compound with similar structural features.
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness
4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both amino and hydroxy functional groups on the pyrrole ring. This dual functionality enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in various fields of research .
Properties
CAS No. |
591248-13-4 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-amino-3-hydroxy-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-8-2-3(7)5(9)4(8)6(10)11/h2,9H,7H2,1H3,(H,10,11) |
InChI Key |
BHAUCJLNMIOWQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C1C(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



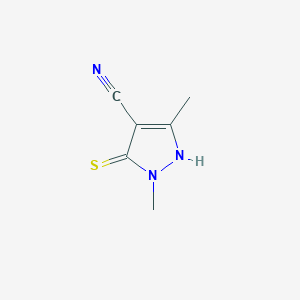

![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)

![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
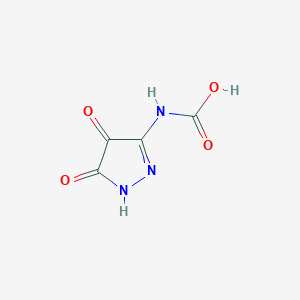
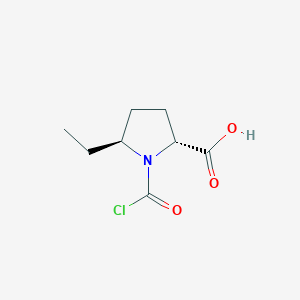
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)
![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)
